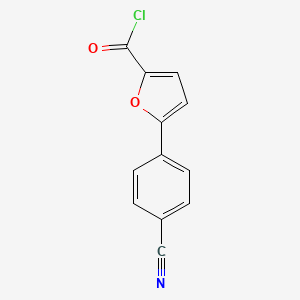

5-(4-Cyanophenyl)furan-2-carbonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6ClNO2 |

|---|---|

Molecular Weight |

231.63 g/mol |

IUPAC Name |

5-(4-cyanophenyl)furan-2-carbonyl chloride |

InChI |

InChI=1S/C12H6ClNO2/c13-12(15)11-6-5-10(16-11)9-3-1-8(7-14)2-4-9/h1-6H |

InChI Key |

LLERFXVOBIIWQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)Cl |

Origin of Product |

United States |

Reaction Chemistry and Derivatization Pathways of 5 4 Cyanophenyl Furan 2 Carbonyl Chloride

Nucleophilic Acylation Reactions

The primary mode of reactivity for 5-(4-cyanophenyl)furan-2-carbonyl chloride involves nucleophilic acyl substitution at the carbonyl carbon. The chlorine atom serves as an excellent leaving group, facilitating the addition of a wide array of nucleophiles to form stable acylated products.

Formation of Carboxamides (e.g., N-(4-cyanophenyl)furan-2-carboxamide)

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of the corresponding carboxamides. This reaction typically proceeds under mild conditions, often at room temperature, in the presence of a base to neutralize the hydrochloric acid byproduct.

A representative example is the synthesis of N-(4-cyanophenyl)furan-2-carboxamide. While a direct synthesis of N-(4-cyanophenyl)-5-(4-cyanophenyl)furan-2-carboxamide from this compound is not explicitly detailed in the provided search results, the synthesis of analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide, provides a reliable model for this transformation. nih.gov In a typical procedure, 4-bromoaniline (B143363) is reacted with furan-2-carbonyl chloride in a dry aprotic solvent like dichloromethane (B109758) (DCM) in the presence of a tertiary amine base such as triethylamine (B128534) (Et3N). nih.gov The reaction is generally stirred at room temperature for several hours to ensure complete conversion.

Based on this analogous procedure, the synthesis of N-(4-cyanophenyl)furan-2-carboxamide would involve the reaction of this compound with 4-aminobenzonitrile (B131773).

Table 1: Representative Reaction Conditions for Carboxamide Formation

| Reactants | Solvent | Base | Temperature | Reaction Time | Product | Reference |

|---|---|---|---|---|---|---|

| Furan-2-carbonyl chloride, 4-bromoaniline | Dichloromethane (DCM) | Triethylamine (Et3N) | Room Temperature | 18 hours | N-(4-bromophenyl)furan-2-carboxamide | nih.gov |

Synthesis of Carboxylate Esters

Similarly, this compound readily reacts with alcohols to form carboxylate esters. This esterification is also a nucleophilic acyl substitution reaction and is often carried out in the presence of a base to scavenge the HCl produced.

While a specific protocol for the esterification of this compound was not found, the synthesis of methyl 5-(chloromethyl)furan-2-carboxylate from 5-(chloromethyl)furan-2-carbonyl chloride serves as a pertinent example. escholarship.org In this procedure, the acyl chloride is reacted with methanol (B129727) in the presence of a base like potassium carbonate at room temperature. escholarship.org

Applying this to the target molecule, the synthesis of methyl 5-(4-cyanophenyl)furan-2-carboxylate would proceed by reacting this compound with methanol. It is noteworthy that methyl 5-(4-cyanophenyl)furan-2-carboxylate has also been synthesized via a palladium-catalyzed Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-cyanophenyl)boronic acid, demonstrating an alternative synthetic route to this class of compounds. chemicalbook.com

Table 2: Representative Reaction Conditions for Carboxylate Ester Formation

| Reactants | Solvent | Base | Temperature | Reaction Time | Product | Reference |

|---|---|---|---|---|---|---|

| 5-(Chloromethyl)furan-2-carbonyl chloride, Methanol | Not specified | Potassium Carbonate | Room Temperature | 2 hours | Methyl 5-(chloromethyl)furan-2-carboxylate | escholarship.org |

Reaction with Cyanide Ions to Form Nitriles

The carbonyl chloride group can be displaced by a cyanide ion to form an acyl cyanide. These compounds are of interest as reactive intermediates themselves. The reaction of acyl chlorides with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), is a known method for the preparation of acyl cyanides. For instance, benzoyl chloride can be converted to benzoyl cyanide by reaction with TMSCN. google.com This reaction provides a model for the conversion of this compound to 5-(4-cyanophenyl)furan-2-carbonyl cyanide. The reaction is typically carried out in an aprotic solvent.

Transformations and Functionalizations of the Furan (B31954) Ring System

Beyond the reactions of the acyl chloride group, the furan ring in this compound and its derivatives can participate in a variety of chemical transformations, including electrophilic substitution and cyclization reactions.

Electrophilic Substitutions on the Furan Moiety

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. These reactions typically occur at the C5 position, or if that is substituted, at the C3 or C4 positions. In the case of this compound, the C5 position is already occupied by the cyanophenyl group. The carbonyl chloride at the C2 position is an electron-withdrawing group, which will deactivate the furan ring towards electrophilic attack and direct incoming electrophiles to the C4 position.

An example of a reaction that introduces a substituent to the phenyl ring of a related furan derivative is the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. mdpi.com This was achieved through a Meerwein arylation, where 2-fluoro-4-nitroaniline (B181687) was converted to its diazonium salt and then reacted with methyl furan-2-carboxylate (B1237412) in the presence of a copper(II) chloride catalyst. mdpi.com This demonstrates a method for the functionalization of the aryl group in 5-arylfuran derivatives.

Cyclization Reactions Involving Furan-2-carbonyl Chloride Derivatives

The furan nucleus and the adjacent carbonyl group in derivatives of this compound can be involved in cyclization reactions to form fused heterocyclic systems. For instance, furan-2,3-diones have been shown to react with hydrazine (B178648) derivatives to yield pyrazole-3-carboxylic acids. asianpubs.org While this does not start from the target acyl chloride, it illustrates a pathway where the furan ring is a precursor to a different heterocyclic system.

Another relevant example is the synthesis of pyrrolidin-5-one-2-carboxamides through the cyclization of N-substituted-2-alleneamides. nih.gov This demonstrates how a carboxamide derivative, which can be synthesized from this compound, can potentially undergo intramolecular cyclization to form more complex polycyclic structures. Furthermore, the reaction of 5-substituted-2-furoyl hydrazides with aliphatic acids and thionyl chloride can lead to the formation of various diacylhydrazine derivatives, which are precursors for other heterocyclic systems. researchgate.net

A more direct example involves the reaction of furan-2-carbonyl chloride derivatives with dinucleophiles. For instance, reaction with hydrazine can lead to the formation of pyridazinone derivatives, although specific examples with the 5-(4-cyanophenyl) substituent were not found in the search results.

Reactions of the 4-Cyanophenyl Group

The 4-cyanophenyl substituent of this compound offers a reactive handle for a variety of chemical transformations, allowing for further molecular elaboration. The nitrile functionality is particularly versatile and can be converted into several other important functional groups.

Transformations of the Nitrile Functionality (e.g., to Amidine)

The conversion of the nitrile group to an amidine is a significant transformation, as the amidine moiety is a key structural feature in many biologically active compounds. A well-established method for this conversion is the Pinner reaction. nih.govwikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction typically involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt. Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine furnishes the corresponding amidine. nih.govwikipedia.org

For the transformation of the nitrile group in a 4-cyanophenyl substituted heterocycle, the Pinner reaction proceeds by bubbling dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol, such as ethanol, at low temperatures. nih.gov This leads to the formation of the ethyl imidate hydrochloride intermediate. This intermediate can then be treated with a source of ammonia, such as ammonium (B1175870) carbonate or ammonia gas, to yield the desired amidine hydrochloride salt. nih.gov The general reaction scheme is depicted below:

General Scheme for Pinner Reaction:

Formation of the Pinner Salt: The nitrile reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form the corresponding imino ester hydrochloride (Pinner salt).

Amidinium Salt Formation: The Pinner salt is then reacted with ammonia or an amine to produce the amidine, typically as its hydrochloride salt.

While direct experimental data for the Pinner reaction on this compound is not extensively documented in readily available literature, the reaction is widely applicable to aromatic nitriles. nih.govsemanticscholar.org The reactivity of the acyl chloride group would need to be considered, as it may compete in reactions. It may be necessary to protect the acyl chloride or perform the transformation on the corresponding carboxylic acid or ester before converting it to the acyl chloride.

Table 1: General Conditions for the Pinner Reaction

| Step | Reagents | Typical Solvents | Temperature | Key Intermediates |

| 1. Imino Ester Formation | Nitrile, Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl (gas) | Anhydrous Alcohol, Dioxane, Chloroform | 0 °C to room temperature | Imino ester hydrochloride (Pinner salt) |

| 2. Amidine Formation | Imino ester hydrochloride, Ammonia or Amine | Alcohol | Room temperature to gentle heating | Amidine hydrochloride |

Integration into Complex Molecular Architectures and Materials

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a modifiable cyano group, makes it a valuable building block for the synthesis of more complex molecules and materials.

As a Building Block for Polymeric Materials

The acyl chloride functionality of this compound allows for its incorporation into polymeric structures, particularly polyamides. Furan-containing polyamides are of increasing interest as bio-based alternatives to traditional petroleum-derived polymers. magtech.com.cnacs.orgrsc.org The rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers. researchgate.net

The synthesis of polyamides from this compound can be achieved through polycondensation reactions with various diamines. dtic.mil A common method for this is interfacial polymerization, where the diacyl chloride in an organic solvent is reacted with a diamine in an aqueous solution. dtic.mil This method is often rapid and can produce high molecular weight polymers at room temperature. dtic.mil

For instance, the reaction of a furan-based diacyl chloride with an aromatic diamine, such as p-phenylenediamine, in an interfacial polymerization system can yield a furan-aromatic polyamide. dtic.mil The properties of the resulting polyamide, such as its thermal stability and solubility, would be influenced by the structure of the diamine used. The presence of the 4-cyanophenyl group would also be expected to influence the polymer's properties, potentially enhancing intermolecular interactions and thermal stability.

Table 2: Representative Diamines for Polycondensation with this compound

| Diamine | Structure | Resulting Polymer Type | Potential Properties |

| Hexamethylenediamine | H₂N(CH₂)₆NH₂ | Furan-aliphatic polyamide | Increased flexibility |

| p-Phenylenediamine | H₂N-C₆H₄-NH₂ | Furan-aromatic polyamide | High thermal stability, rigidity |

| 4,4'-Oxydianiline | H₂N-C₆H₄-O-C₆H₄-NH₂ | Furan-aromatic polyamide with ether linkage | Improved solubility and processability |

Construction of Diverse Furan-Containing Heterocyclic Scaffolds

The acyl chloride group of this compound is a key functional group for the construction of various heterocyclic systems through cyclization reactions with appropriate binucleophilic reagents.

One important class of heterocycles that can be synthesized are the 1,3,4-oxadiazoles. These are commonly prepared from the reaction of an acyl chloride with a hydrazide, followed by cyclodehydration of the resulting diacylhydrazine intermediate. nih.gov For example, reaction of this compound with a suitable aroylhydrazide would yield a diacylhydrazine, which can then be cyclized using dehydrating agents like phosphorus oxychloride or thionyl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole. nih.govjchemrev.com

Another class of heterocycles accessible from this building block are pyrazoles. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. rsc.orgresearchgate.net While not a direct precursor in the classical sense, the furan ring itself can be a synthon for 1,4-dicarbonyl compounds. More directly, the acyl chloride can be used to acylate suitable precursors for pyrazole (B372694) synthesis. For instance, reaction with a substituted hydrazine could lead to a hydrazide that, under appropriate conditions, could be cyclized to a pyrazole derivative. scirp.org

Similarly, isoxazoles can be synthesized through various routes, often involving the cycloaddition of a nitrile oxide with an alkyne or alkene. semanticscholar.org The acyl chloride of the starting material can be used to introduce the 5-(4-cyanophenyl)furan-2-carbonyl moiety onto a molecule that can then be elaborated into an isoxazole.

The reactivity of the acyl chloride allows for a wide range of nucleophilic acyl substitution reactions, which are fundamental steps in the synthesis of many heterocyclic scaffolds.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Co-reactant | General Reaction Type |

| 1,3,4-Oxadiazole | Hydrazine or Aroylhydrazides | Acylation followed by cyclodehydration |

| Pyrazole | Substituted Hydrazines | Acylation and subsequent cyclization |

| Isoxazole | Hydroxylamine derivatives | Acylation and subsequent cyclization |

| Thiazole | Thioamides/Thioureas | Acylation and subsequent cyclization |

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 5-(4-cyanophenyl)furan-2-carbonyl chloride, a detailed analysis of its ¹H and ¹³C NMR spectra provides invaluable information regarding the electronic environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

Proton (¹H) NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the furan (B31954) and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carbonyl chloride groups.

The protons on the furan ring, H3 and H4, are anticipated to appear as doublets due to coupling with each other. The H3 proton, being adjacent to the electron-withdrawing carbonyl chloride group, is expected to be deshielded and resonate at a lower field compared to the H4 proton. The protons of the 4-cyanophenyl group will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the cyano group are expected to be downfield relative to the protons meta to it.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 (Furan) | 7.30 - 7.50 | Doublet | ~3.5 - 4.0 |

| H4 (Furan) | 7.00 - 7.20 | Doublet | ~3.5 - 4.0 |

| H (Phenyl, ortho to CN) | 7.80 - 8.00 | Doublet | ~8.0 - 8.5 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Techniques

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for each unique carbon atom. The carbonyl carbon of the acyl chloride is characteristically found at a very low field (deshielded) due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. The carbon attached to the cyano group will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl chloride) | 158 - 162 |

| C2 (Furan) | 145 - 148 |

| C5 (Furan) | 153 - 156 |

| C3 (Furan) | 120 - 123 |

| C4 (Furan) | 112 - 115 |

| C (Phenyl, attached to Furan) | 133 - 136 |

| C (Phenyl, ortho to CN) | 126 - 129 |

| C (Phenyl, meta to CN) | 132 - 135 |

| C (Phenyl, attached to CN) | 110 - 113 |

Note: The predicted values are based on the analysis of structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, and established ¹³C NMR chemical shift correlations. mdpi.com

Advanced Two-Dimensional (2D) NMR Experiments

To unambiguously assign the proton and carbon signals and to elucidate the precise connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the H3 and H4 protons of the furan ring, as well as the ortho and meta protons on the phenyl ring.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection of the phenyl ring to the C5 position of the furan ring and the carbonyl chloride group to the C2 position. For instance, correlations between the H4 proton of the furan ring and the C2 and C5 carbons would be expected.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the acyl chloride, which typically appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. Another key feature would be the stretching vibration of the nitrile (C≡N) group. The spectrum will also show characteristic bands for the C=C stretching of the aromatic rings and the C-O-C stretching of the furan ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1750 - 1800 | Strong |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| Furan Ring C-O-C Stretch | 1000 - 1100 | Medium |

Note: The predicted values are based on typical infrared absorption frequencies for these functional groups and data from related furan compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this analysis would confirm its molecular weight and provide insights into its structural stability through fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected to appear at an m/z corresponding to the molecular weight of the compound. Given the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl), one would anticipate observing two distinct peaks for the molecular ion: [M]⁺ at approximately m/z 231 and [M+2]⁺ at m/z 233, with a characteristic intensity ratio of about 3:1.

The fragmentation of this compound would likely proceed through the loss of the chlorine radical from the acyl chloride moiety, a common fragmentation pathway for such compounds. This would generate a prominent acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Other fragment ions could arise from the cleavage of the furan and phenyl rings. A hypothetical fragmentation pattern is detailed in Table 1.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₁₂H₆ClNO₂]⁺ | Molecular Ion | 231/233 |

| [C₁₂H₆NO₂]⁺ | Loss of Cl | 196 |

| [C₁₁H₆NO]⁺ | Loss of CO from [C₁₂H₆NO₂]⁺ | 168 |

| [C₆H₄CN]⁺ | Cyanophenyl cation | 102 |

Note: This table is predictive and based on the general principles of mass spectrometry, as specific experimental data for this compound is not available.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique would provide unambiguous proof of the connectivity of the this compound molecule, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

For a successful XRD analysis, a high-quality single crystal of the compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from such an analysis would include the crystal system, space group, and unit cell dimensions. This data would be crucial for understanding the solid-state packing and conformation of the molecule. As no published crystal structure exists, a table of crystallographic data cannot be provided.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves to verify the empirical formula of a newly synthesized compound.

The theoretical elemental composition of this compound (C₁₂H₆ClNO₂) can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison between the experimentally determined percentages and the calculated values should be within a narrow margin of error (typically ±0.4%) to confirm the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Calculated % |

|---|---|---|---|

| Carbon | C | 12.01 | 62.23% |

| Hydrogen | H | 1.01 | 2.61% |

| Nitrogen | N | 14.01 | 6.05% |

| Chlorine | Cl | 35.45 | 15.31% |

Note: This table represents the calculated theoretical values. Experimental results from actual elemental analysis of the compound are not available in published literature.

Research Frontiers and Future Directions for 5 4 Cyanophenyl Furan 2 Carbonyl Chloride in Advanced Organic Synthesis

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Green chemistry principles advocate for the development of more benign and sustainable alternatives. For the synthesis of 5-(4-cyanophenyl)furan-2-carbonyl chloride, research is moving towards cleaner activation methods and the use of renewable feedstocks.

One promising green approach is the utilization of biomass-derived precursors. Furan (B31954) compounds, in general, can be sourced from the catalytic conversion of lignocellulosic biomass. researchgate.netcatalysis-summit.com The synthesis of the precursor, 5-(4-cyanophenyl)furan-2-carboxylic acid, can be envisioned through sustainable catalytic cross-coupling reactions, followed by conversion to the acyl chloride using greener chlorinating agents.

Biocatalysis offers another powerful tool for the sustainable synthesis of furan derivatives. nih.gov Enzymes, operating under mild conditions in aqueous media, can offer high selectivity and reduce the generation of hazardous waste. ntu.edu.sg While direct enzymatic synthesis of acyl chlorides is challenging, the biocatalytic production of the corresponding carboxylic acid is a feasible and environmentally attractive route. nih.gov Whole-cell biocatalysts have been successfully employed for the selective oxidation of furan aldehydes to their corresponding carboxylic acids, a key step in the synthesis of the precursor to this compound. rsc.orgmdpi.com

The choice of solvent is another critical aspect of green synthesis. The development of catalytic systems that are effective in sustainable solvents, such as water or bio-derived solvents, is a key research area. acs.orgacs.org For the synthesis of 5-aryl-furan derivatives, palladium-catalyzed cross-coupling reactions in aqueous media have been successfully demonstrated, paving the way for greener syntheses of the carboxylic acid precursor.

Table 1: Comparison of Synthetic Approaches for 5-Aryl-2-Furoic Acid Derivatives

| Approach | Reagents & Conditions | Advantages | Disadvantages |

| Traditional Synthesis | Thionyl chloride, organic solvents, high temperatures | High yields, well-established | Use of hazardous reagents, generation of acidic waste, harsh conditions |

| Green Catalysis | Palladium catalysts, aqueous media, milder temperatures | Reduced environmental impact, use of sustainable solvents, improved safety | Catalyst cost and recovery can be challenging |

| Biocatalysis | Whole-cell or isolated enzymes, aqueous buffer, ambient temperature | High selectivity, biodegradable catalysts, minimal waste | Substrate scope can be limited, enzyme stability may be an issue |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for enhancing the efficiency, reactivity, and selectivity of reactions involving this compound and its precursors. Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of the 5-aryl-furan scaffold. researchgate.net Research in this area focuses on developing more active and robust catalysts that can operate at lower loadings and under milder conditions. nih.gov

Direct C-H arylation of the furan ring is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.orgresearchgate.net Novel palladium and rhodium catalyst systems are being explored for the regioselective C-H functionalization of furans, which could be applied to the synthesis of 5-(4-cyanophenyl)furan-2-carboxylic acid. nih.govemory.eduacs.org The choice of ligands and reaction conditions plays a critical role in controlling the regioselectivity of these reactions.

Furthermore, the development of catalysts based on more abundant and less toxic metals, such as copper or iron, is a key goal in sustainable catalysis. nih.gov While palladium remains the dominant catalyst for many cross-coupling reactions, research into alternative metal catalysts for the synthesis of furan derivatives is an active and important area. frontiersin.org

Table 2: Emerging Catalytic Systems for Furan Arylation

| Catalyst System | Reaction Type | Key Features | Potential Advantages |

| Palladium/Phosphine Ligands | Suzuki, Heck, C-H Arylation | High efficiency and selectivity for a wide range of substrates | Well-established, but catalyst cost and toxicity are concerns |

| Rhodium Complexes | C-H Arylation | Can provide complementary regioselectivity to palladium catalysts | Offers alternative reaction pathways and selectivities |

| Copper/Ligand Systems | Cross-coupling Reactions | More abundant and less toxic than palladium | Lower cost and reduced environmental impact |

| Heterogeneous Catalysts | Various Cross-couplings | Ease of separation and recyclability | Improved sustainability and process economics |

Integration into Flow Chemistry and Automated Synthesis for Scalability

Flow chemistry and automated synthesis are transformative technologies that offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents like acyl chlorides. acs.orgacs.org The synthesis of this compound from its corresponding carboxylic acid is an ideal candidate for integration into a continuous flow process. Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of runaway reactions. researchgate.net

Automated synthesis platforms can further enhance the efficiency of the synthetic process by enabling rapid optimization of reaction conditions and facilitating the synthesis of libraries of derivatives for screening purposes. sigmaaldrich.comresearchgate.net These platforms can integrate reaction, work-up, and purification steps into a seamless workflow, significantly reducing manual intervention and accelerating the discovery and development of new molecules. nih.gov The use of cartridge-based automated synthesizers, for example, simplifies the process by providing pre-packaged reagents and standardized reaction protocols. youtube.com

Design of Next-Generation Furan-Based Scaffolds for Advanced Materials Applications

The unique chemical structure of this compound makes it a valuable building block for the design of next-generation furan-based scaffolds for advanced materials applications. The furan ring provides a rigid and planar core, while the cyano group and the acyl chloride functionality offer opportunities for further chemical modification and polymerization. ntu.edu.sg

Furan-based polymers are of growing interest as sustainable alternatives to petroleum-based plastics and for applications in organic electronics. bit.edu.cn The incorporation of the this compound monomer into polymer chains can be used to tune the material's electronic and physical properties. The electron-withdrawing nature of the cyano group can influence the polymer's electronic band gap and charge transport characteristics, making it a promising candidate for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org

The reactive acyl chloride group allows for the facile synthesis of a variety of furan-containing polymers, including polyesters and polyamides, through condensation polymerization. The resulting polymers can be designed to have specific thermal, mechanical, and optical properties by carefully selecting the co-monomers. nih.gov The structure-property relationships in these materials are a key area of research, with the goal of designing polymers with tailored performance for specific applications. rsc.org Computational materials design can play a crucial role in predicting the properties of new furan-based polymers and guiding synthetic efforts.

The development of furan-based scaffolds for biomedical applications, such as drug delivery and tissue engineering, is another exciting research frontier. The biocompatibility and biodegradability of certain furan-based polymers make them attractive candidates for these applications.

Table 3: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Application | Key Properties |

| Polyesters | Organic electronics, biodegradable plastics | Tunable electronic properties, biodegradability |

| Polyamides | High-performance engineering plastics | High thermal stability, excellent mechanical strength |

| Copolymers | Advanced functional materials | Tailored optical, electronic, and mechanical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.